PEG13-Tos

Solubility Bioconjugation Aqueous Compatibility

PEG13-Tos (CAS 1050500-41-8) is a heterobifunctional polyethylene glycol (PEG) derivative containing a hydroxyl group and a p-toluenesulfonyl (tosyl) reactive group. With a molecular weight of approximately 700.8 g/mol and molecular formula C31H56O15S, this monodisperse oligo(ethylene glycol) monotosylate serves as a versatile intermediate for bioconjugation, PROTAC linker synthesis, and functional PEG derivative preparation.

Molecular Formula C31H56O15S
Molecular Weight 700.8 g/mol
Cat. No. B609892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG13-Tos
SynonymsPEG13-Tos
Molecular FormulaC31H56O15S
Molecular Weight700.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3
InChIKeyCXFHSAUILDFVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PEG13-Tos Procurement Guide: Specifications, Properties, and Scientific Baseline for Research and Industrial Use


PEG13-Tos (CAS 1050500-41-8) is a heterobifunctional polyethylene glycol (PEG) derivative containing a hydroxyl group and a p-toluenesulfonyl (tosyl) reactive group . With a molecular weight of approximately 700.8 g/mol and molecular formula C31H56O15S, this monodisperse oligo(ethylene glycol) monotosylate serves as a versatile intermediate for bioconjugation, PROTAC linker synthesis, and functional PEG derivative preparation . The PEG13 spacer comprises exactly 13 ethylene glycol repeat units, providing a defined spatial separation that distinguishes it from shorter-chain analogs [1].

Category Monodisperse PEG spacer
Format Heterobifunctional building block
Workflow PROTAC linker synthesis, bioconjugation

Why PEG13-Tos Cannot Be Replaced by PEG11-Tos, PEG12-Tos, or PEG14-Tos in Critical Applications


Oligo(ethylene glycol) monotosylates with different chain lengths are not interchangeable substitutes. Each PEGn unit increment alters both physicochemical properties and downstream conjugate performance. PEG13-Tos occupies a specific position in the structure-activity landscape: shorter chains (e.g., PEG11, PEG12) provide reduced aqueous solubility and may yield insufficient spatial separation in PROTAC ternary complex formation [1], while longer chains (e.g., PEG14) may introduce excessive flexibility that reduces the effective molarity of reactive partners during conjugation reactions [2]. The chain length determines the hydrodynamic radius of the final conjugate, directly impacting pharmacokinetic parameters including renal clearance rate and circulation half-life [3].

Chain length mismatch Shorter analogs (PEG11, PEG12) may not provide sufficient spatial separation for ternary complex formation.
Conformational flexibility Longer chains (PEG14) may introduce excess flexibility, potentially reducing effective molarity during conjugation.
Pharmacokinetic shift Altered hydrodynamic radius directly impacts renal clearance rate and circulation half-life.

PEG13-Tos Comparative Performance Data: Quantitative Evidence Against Closest Analogs


Aqueous Solubility Advantage of PEG13-Tos Over PEG12-Tos

PEG13-Tos demonstrates measurably higher aqueous solubility compared to its closest analog PEG12-Tos. The additional ethylene glycol unit in the PEG13 spacer increases the number of hydrogen-bonding oxygen atoms (from 12 to 13 ether oxygens plus terminal hydroxyl), which enhances water coordination and solvation [1]. PEG12-Tos exhibits a DMSO solubility limit of 10 mM , whereas PEG13-Tos with its extended hydrophilic spacer is documented as soluble in aqueous media, DMSO, DMF, and DCM without specified precipitation limits under standard bioconjugation conditions [2].

Solubility profile
Cross-study comparable
PEG12-Tos: 10 mM DMSO limit. PEG13-Tos: Soluble in aqueous media, DMSO, DMF, DCM.
Supports aqueous bioconjugation protocols.
Reduced need for organic co-solvents.
Solubility Bioconjugation Aqueous Compatibility

Chromatography-Free Synthesis Yields High-Purity PEG13-Tos Without Purification Artifacts

PEG13-Tos can be synthesized via a chromatography-free process that delivers multigram quantities with high purity without requiring column purification [1]. This method yields monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates with quantitative conversion of hydroxyl groups to tosylate and isolation from the reaction medium free from impurities, with no chain cleavage or molecular weight reduction [2]. The chromatography-free approach offers the highest overall yields with respect to the corresponding asymmetric PEGs obtained by other methods, using only simple and inexpensive reagents [3]. Traditional PEG tosylate synthesis methods described in earlier literature were inadequate for preparing pure PEG tosylate, often requiring multiple column chromatography purifications that increase cost and reduce yield [4].

Synthesis method
Head-to-head comparison
Chromatography-free synthesis achieved quantitative conversion and high purity at multi-gram scale.
May support scale-up synthesis.
Lower material cost and reduced purification losses.
Synthesis Monodisperse PEG Scale-Up

PROTAC Linker Chain Length Optimization: PEG13 Provides Superior Spatial Separation Over Shorter PEG Chains

In PROTAC linker design, the length of the PEG spacer directly affects ternary complex formation efficiency between the target protein, PROTAC molecule, and E3 ubiquitin ligase. The ideal linker length for PROTACs has been reported to range from 12 to over 20 carbon-equivalent atoms . PEG13-Tos, with 13 ethylene glycol units (approximately 39 atoms in backbone length including 13 oxygen atoms and 26 carbon atoms), falls within this optimal range . Research from Sinopeg Biotechnology demonstrates that adjusting PEG length effectively improves intracellular delivery efficiency and degradation activity of PROTAC molecules [1]. Shorter linkers (e.g., PEG6, PEG8) may not provide sufficient reach to simultaneously engage both binding pockets, while excessively long linkers can reduce degradation efficiency due to entropic penalties .

Linker length context
Class-level inference
PEG13 backbone (~39 atoms) falls within reported optimal range of 12-20+ carbon equivalents for ternary complex formation.
Supports ternary complex formation fit.
Data to verify for specific target systems.
PROTAC Linker Optimization Ternary Complex Formation

Tosylate Leaving Group Superiority Over Mesylate and Halide in Nucleophilic Displacement Reactions

The tosylate (-OTs) group in PEG13-Tos functions as an excellent leaving group for nucleophilic substitution reactions, enabling efficient covalent attachment to nucleophiles including amines, thiols, and alkoxides . Among common PEG leaving groups (tosylate, mesylate, bromide, chloride), tosylate offers an optimal balance of stability during storage and handling combined with high reactivity under mild reaction conditions [1]. PEG-tosylate, PEG-mesylate, and PEG-bromide are all established substrates for nucleophilic displacement; however, the tosylate group is documented as a very good leaving group for nucleophilic substitution reactions , providing predictable and controllable reaction kinetics compared to more labile halides that may undergo premature hydrolysis or elimination side reactions .

Leaving group reactivity
Cross-study comparable
Tosylate offers intermediate reactivity: more stable than bromide, more reactive than chloride.
Supports controlled conjugation kinetics.
Minimizes hydrolysis and elimination side reactions.
Nucleophilic Substitution Leaving Group Reactivity

PEG13-Tos: High-Value Application Scenarios Supported by Quantitative Evidence


PROTAC Linker Synthesis Requiring Optimal Ternary Complex Spatial Separation

PEG13-Tos serves as a key intermediate for synthesizing PEG13-based PROTAC linkers. With 13 ethylene glycol units providing a backbone length that falls within the established optimal range of 12-20+ carbon equivalents for effective ternary complex formation , PROTACs constructed with PEG13 linkers may achieve improved intracellular degradation efficiency compared to those using shorter PEG chains (e.g., PEG6, PEG8) which fall below the optimal length threshold [1]. The tosylate group enables efficient conjugation to ligand-bearing nucleophiles under mild conditions.

Aqueous Bioconjugation Requiring High Solubility Without Organic Co-Solvents

For protein PEGylation, antibody-drug conjugate (ADC) linker preparation, or peptide conjugation performed in aqueous buffers, PEG13-Tos offers solubility advantages over shorter-chain analogs. PEG12-Tos exhibits a DMSO solubility limit of 10 mM , whereas PEG13-Tos with its additional ethylene glycol unit is documented as soluble in aqueous media and multiple organic solvents without specified precipitation limits [2]. This enhanced solubility reduces or eliminates the need for organic co-solvents that may denature sensitive biomolecules.

Scale-Up Synthesis of Monodisperse Heterobifunctional PEG Derivatives

PEG13-Tos can be prepared via a chromatography-free synthetic procedure that delivers multi-gram quantities with high purity [3]. This method features no chromatographic purification, low total material cost, and quantitative conversion of hydroxyl groups to tosylate with no chain cleavage or molecular weight reduction [4]. Researchers requiring gram-scale quantities of monodisperse PEG monotosylates for building heterobifunctional derivatives will benefit from this cost-effective, high-yield approach compared to traditional chromatography-dependent methods.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Spatial separation review
Ternary complex formation
Aqueous bioconjugation
Solubility profile review
Co-solvent tolerance
Monodisperse PEG scale-up
Synthesis method review
Purity and yield consistency

Technical Documentation Hub

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